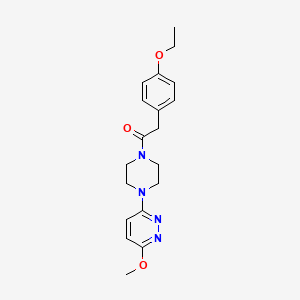

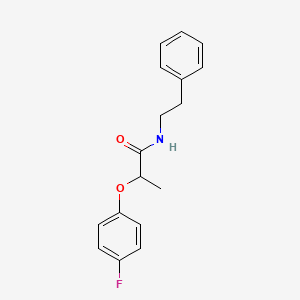

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide, also known as FPPP, is a synthetic compound that belongs to the class of amides. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of pain management.

科学的研究の応用

Pharmacokinetics and Metabolism

Studies on selective androgen receptor modulators, including compounds structurally similar to 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide, have explored their pharmacokinetics and metabolism. For instance, S-1, a related compound, demonstrated low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours in rats. Its oral bioavailability ranged from 55% to 60%, with extensive metabolism producing numerous phase I and II metabolites. These findings highlight the compound's potential therapeutic applications due to its favorable pharmacokinetic profile and extensive metabolic transformation (Di Wu et al., 2006).

Photoreactions and Photodegradation

Research into the photoreactions of flutamide, a compound with a similar structure, in various solvents has provided insights into the photostability and photodegradation pathways of related compounds. These studies have implications for understanding the stability of this compound under light exposure, which is crucial for developing light-sensitive therapeutic agents (Y. Watanabe et al., 2015).

Liquid Crystal Technology

Compounds featuring the this compound structure have been studied for their potential applications in liquid crystal technology. For example, derivatives promoting excellent photoalignment of nematic liquid crystals have been reported. This research points towards the utility of such compounds in developing advanced liquid crystal displays (LCDs), with improved performance and reliability (G. Hegde et al., 2013).

Bioremediation and Environmental Applications

Studies on the bioremediation capabilities of certain enzymes towards environmental pollutants have implications for the use of this compound and related compounds in environmental cleanup efforts. For instance, the role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A suggests potential pathways for the bioremediation of structurally related pollutants, highlighting the environmental significance of research on these compounds (Urvish Chhaya & A. Gupte, 2013).

Molecular Mechanisms and Toxicological Studies

Investigations into the molecular mechanisms of action and potential toxicological impacts of bisphenol A provide a framework for understanding the biological interactions and safety profile of this compound. These studies are essential for assessing the compound's risks and benefits in various applications, from materials science to potential therapeutic uses (Yelena B. Wetherill et al., 2007).

作用機序

Target of Action

The primary target of 2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

This compound acts as a serotonin-selective reuptake inhibitor . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling.

Biochemical Pathways

By inhibiting the reuptake of serotonin, this compound affects the serotonin signaling pathway . The increased serotonin levels can stimulate postsynaptic serotonin receptors, leading to various downstream effects depending on the specific receptor subtype activated.

Result of Action

The molecular effect of this compound is the increased concentration of serotonin in the synaptic cleft . At the cellular level, this can lead to enhanced serotonin signaling, potentially affecting various physiological processes regulated by serotonin, such as mood, appetite, and sleep.

特性

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-13(21-16-9-7-15(18)8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIATYMWUEZURGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B2579721.png)

![Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate](/img/structure/B2579722.png)

![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/no-structure.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2579729.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea](/img/structure/B2579732.png)

![Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B2579739.png)

![N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2579741.png)